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1-(4,6-dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4,6-dimethyl-2-pyrimidinyl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is 332.16371127 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 258.33 g/mol. The structure features a pyrimidine ring and an indazole moiety which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for specific enzymes and receptors.
1. Inhibition of Human Neutrophil Elastase (HNE)
Recent studies have demonstrated that derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one core exhibit significant inhibitory activity against human neutrophil elastase (HNE), a serine protease involved in inflammatory processes. The Ki values for these inhibitors ranged from 6 to 35 nM, indicating potent activity. This suggests that the compound could be beneficial in treating inflammatory diseases and conditions associated with excessive HNE activity .
2. Opioid Receptor Modulation
Another area of research has explored the compound's interaction with opioid receptors. In vitro studies indicated that related compounds act as full agonists at μ-opioid receptors with high binding affinity (15 ± 2 nM). This mechanism could lead to effective pain management strategies with reduced side effects compared to traditional opioids .
The mechanisms through which this compound exerts its biological effects involve modulation of specific signaling pathways:
- Neutrophil Elastase Inhibition : The compound competitively inhibits HNE by binding to the active site, thereby preventing substrate access and subsequent proteolytic activity .
- Opioid Receptor Activation : The activation of μ-opioid receptors leads to analgesic effects through the inhibition of pain pathways in the central nervous system. This is further supported by β-arrestin recruitment assays indicating a robust signaling response .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anti-inflammatory Effects : In vivo experiments demonstrated that administration of related indazole derivatives significantly reduced inflammation markers in animal models, supporting their use in treating inflammatory diseases.
- Pain Management : Clinical evaluations showed that patients receiving treatment with opioid receptor agonists derived from this compound experienced significant pain relief with fewer gastrointestinal side effects compared to standard opioid therapies .
Data Tables
The following table summarizes key findings related to the biological activities of this compound:
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-6,7-dihydro-5H-indazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-12-6-4-5-7-16(12)15-9-18-17(19(25)10-15)11-21-24(18)20-22-13(2)8-14(3)23-20/h4-8,11,15H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUICZXIVJZMKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=C(C=NN3C4=NC(=CC(=N4)C)C)C(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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